propyl 2-{[(3-propoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
PROPYL 2-(3-PROPOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their extensive significance in the pharmaceutical field due to their varied biological and clinical applications
Preparation Methods
The synthesis of PROPYL 2-(3-PROPOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves several steps. One common method is the Gewald synthesis, which is used to prepare thiophene derivatives . The reaction conditions typically involve the use of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiophene ring.
For industrial production, the synthesis may involve more scalable methods, such as palladium-catalyzed cross-coupling reactions. These methods provide higher yields and are more suitable for large-scale production .
Chemical Reactions Analysis
PROPYL 2-(3-PROPOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include thiols and thioethers.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
PROPYL 2-(3-PROPOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of PROPYL 2-(3-PROPOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets. In the case of its antimicrobial activity, the compound disrupts the cell membrane of microorganisms, leading to cell lysis and death . For its anticancer activity, it inhibits key enzymes involved in cell proliferation and induces apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
PROPYL 2-(3-PROPOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound also exhibits antimicrobial and anticancer activities but differs in its specific substituents and overall structure.
2,3-Diarylbenzo[b]thiophene derivatives: These compounds are known for their antithrombolytic and biofilm inhibition properties. They have a different substitution pattern on the thiophene ring, which affects their biological activity.
Properties
Molecular Formula |
C21H25NO4S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
propyl 2-[(3-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H25NO4S/c1-3-11-25-15-8-5-7-14(13-15)19(23)22-20-18(21(24)26-12-4-2)16-9-6-10-17(16)27-20/h5,7-8,13H,3-4,6,9-12H2,1-2H3,(H,22,23) |
InChI Key |
JHHNFOOCUIGEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCCC |
Origin of Product |
United States |
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